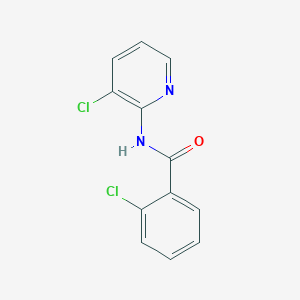
2-chloro-N-(3-chloropyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3-chloropyridin-2-yl)benzamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as CCYB and has a molecular formula of C12H8Cl2N2O. In
Aplicaciones Científicas De Investigación
2-chloro-N-(3-chloropyridin-2-yl)benzamide has been used in various scientific research applications, including cancer research, neuroscience, and medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. Additionally, 2-chloro-N-(3-chloropyridin-2-yl)benzamide has been used as a tool compound in neuroscience research to study the role of certain proteins in synaptic transmission. In medicinal chemistry, this compound has been used as a starting material for the synthesis of novel drug candidates.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(3-chloropyridin-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell growth and division. Studies have shown that this compound can inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 2-chloro-N-(3-chloropyridin-2-yl)benzamide can disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
2-chloro-N-(3-chloropyridin-2-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-chloro-N-(3-chloropyridin-2-yl)benzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In neuroscience research, this compound has been shown to modulate the activity of certain proteins involved in synaptic transmission, which can affect neuronal signaling and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-(3-chloropyridin-2-yl)benzamide in lab experiments is its potent activity against cancer cells, which makes it a valuable tool for cancer research. Additionally, this compound has been shown to have good selectivity for certain kinases, which can help researchers study the specific signaling pathways involved in cancer and other diseases. However, one limitation of using this compound is its potential toxicity, which can affect the results of experiments and limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 2-chloro-N-(3-chloropyridin-2-yl)benzamide. One area of interest is the development of new anticancer drugs based on this compound. Researchers can use the structure of 2-chloro-N-(3-chloropyridin-2-yl)benzamide as a starting point to design and synthesize novel compounds with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of research, such as neuroscience and medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-chloro-N-(3-chloropyridin-2-yl)benzamide involves the reaction of 2-amino-5-chloropyridine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction yields the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.
Propiedades
Fórmula molecular |
C12H8Cl2N2O |
|---|---|
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
2-chloro-N-(3-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-5-2-1-4-8(9)12(17)16-11-10(14)6-3-7-15-11/h1-7H,(H,15,16,17) |
Clave InChI |
CKXLMCGLUYYFDV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)





![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)





